Sucrose-13C6-glu-13C6-fru
Description
Significance of Stable Isotope Tracers in Metabolic Studies
The use of stable isotope tracers provides a safe and effective method to investigate the metabolism of crucial biomolecules like carbohydrates, fats, and proteins in vivo. maastrichtuniversity.nl By introducing a labeled substrate into a biological system, researchers can track the fate of the labeled atoms as they are incorporated into various downstream metabolites. alfa-chemistry.com This approach enables the qualitative and quantitative analysis of metabolic fluxes, helping to identify the origin of metabolites, their rates of production, and potential bottlenecks in metabolic pathways. nih.govalfa-chemistry.com Such detailed understanding is critical for unraveling the complexities of metabolic regulation in both healthy and diseased states, including conditions like cancer, diabetes, and neurodegenerative disorders. alfa-chemistry.comisotope.com
Overview of Carbon-13 (13C) Isotope Applications in Life Sciences
Carbon-13 (¹³C), a natural, stable isotope of carbon, constitutes about 1.1% of all carbon on Earth. wikipedia.org Unlike the more abundant carbon-12, ¹³C possesses a non-zero nuclear spin, a property that makes it detectable by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmoravek.com This characteristic, along with its slightly greater mass detectable by mass spectrometry (MS), makes ¹³C an invaluable tool in life sciences. wikipedia.orgontosight.ai
¹³C-labeled compounds are widely used to:
Trace metabolic pathways: Following the incorporation of ¹³C from a labeled substrate into various metabolites allows for the detailed mapping of biochemical reactions in real-time. moravek.comnih.gov
Quantify metabolic fluxes: This helps in determining the rate of metabolic reactions, providing a dynamic view of cellular processes. alfa-chemistry.com
Elucidate drug metabolism: By labeling drugs with ¹³C, researchers can track their breakdown, distribution, and excretion, which is vital for drug development. alfa-chemistry.com
Diagnose medical conditions: The ¹³C-urea breath test, for instance, is a non-invasive and safe method to detect Helicobacter pylori infections. wikipedia.org
Environmental and agricultural science: ¹³C labeling aids in tracing the carbon cycle and understanding carbon sequestration in plants and soil. alfa-chemistry.com
Rationale for Uniform Dual Carbon-13 Labeling in Sucrose (B13894) (¹³C₆-glu-¹³C₆-fru)
Sucrose is a disaccharide composed of two monosaccharide units: glucose and fructose (B13574). medchemexpress.com In many biological systems, particularly in plants, sucrose is the primary product of photosynthesis and the main form of transported sugar. nih.govfrontiersin.org Uniformly labeling both the glucose and fructose moieties with ¹³C (creating Sucrose-¹³C₆-glu-¹³C₆-fru) offers a distinct advantage in metabolic studies.
This dual labeling ensures that upon the breakdown of sucrose, both resulting monosaccharides are fully labeled. This allows researchers to comprehensively trace the metabolic fate of all twelve carbon atoms from the original sucrose molecule. nih.gov This is particularly crucial for understanding how different parts of the molecule are utilized in various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the synthesis of amino acids and fatty acids. mdpi.comnih.gov For instance, studies have used sucrose labeled on either the fructose or glucose unit to differentiate the metabolic fates of these two monosaccharides after sucrose cleavage. nih.gov Uniform dual labeling provides a complete picture, eliminating ambiguity about which part of the sucrose molecule contributes to a particular downstream metabolite.
Scope and Research Utility of Sucrose-¹³C₆-glu-¹³C₆-fru
The primary utility of Sucrose-¹³C₆-glu-¹³C₆-fru lies in its ability to serve as a powerful tracer for dissecting the intricate network of carbon metabolism. Its applications span various fields of research:
Plant Biology: In plants, sucrose is a key molecule for transporting carbon from photosynthetic "source" tissues (like leaves) to non-photosynthetic "sink" tissues (like roots and fruits). frontiersin.org Using uniformly dual-labeled sucrose allows researchers to track the allocation of carbon throughout the plant, understand how it is partitioned into different storage compounds like starch and lipids, and how these processes are affected by environmental factors. nih.govmorganfurze.com
Microbial Metabolism: Studying how microorganisms metabolize different carbon sources is crucial for biotechnology and understanding infectious diseases. Sucrose-¹³C₆-glu-¹³C₆-fru can be used to elucidate the metabolic pathways involved in sucrose utilization in bacteria and fungi.
Animal and Human Metabolism: In animals and humans, dietary sucrose is broken down into glucose and fructose in the small intestine. nih.gov While glucose is a primary energy source for most cells, fructose is primarily metabolized in the liver. caymanchem.com Using dual-labeled sucrose can help researchers understand the distinct metabolic fates of the glucose and fructose moieties and their contributions to processes like de novo lipogenesis (the synthesis of fatty acids) and energy production. bris.ac.ukd-nb.info This is particularly relevant for studying metabolic disorders like obesity and non-alcoholic fatty liver disease.
Research Findings with Labeled Sucrose
The use of ¹³C-labeled sucrose has yielded significant insights into metabolic processes across different organisms.
Table 1: Research Applications of ¹³C-Labeled Sucrose and its Moieties
| Research Area | Organism/System | Key Findings | Citations |
|---|---|---|---|
| Carbon Allocation | Eucalyptus parramattensis (Eucalypt trees) | ¹³C-labeled sugars were dynamically allocated throughout the tree, with enrichment decreasing and residence times increasing from the canopy to the roots, indicating mixing with older carbon reserves. | morganfurze.com |
| Sucrose Metabolism | Mice | Dietary sucrose is broken down, with the ¹³C-glucose moiety appearing directly in circulation, while the ¹³C-fructose moiety is largely converted to glucose and organic acids in the small intestine. | nih.gov |
| Gut Function Diagnostics | Humans | A model-based ¹³C-sucrose breath test can be used to assess sucrase-isomaltase enzyme activity in the gut. Using a sucrose tracer with only one moiety labeled may be advisable due to different metabolic rates of fructose and glucose. | nih.govnsf.gov |
| Amino Acid Metabolism | Spirodela polyrhiza (Duckweed) | In mixotrophic conditions (light and supplemental sucrose), active amino acid pool sizes and turnover rates were generally highest, indicating active metabolic processing of the provided sucrose. | frontiersin.orgresearchgate.net |
| Photosynthetic Metabolism | Arabidopsis thaliana | Under high light conditions, the relative flux of carbon from photosynthesis to sucrose export increased, while flux to starch decreased, indicating a higher carbon export capacity. | pnas.org |
| Lipid Synthesis | Brassica napus (Rapeseed) embryos | Cultured embryos utilized supplied ¹³C-labeled sucrose and glucose to produce fatty acids, with glycolysis providing the vast majority of precursors for plastid fatty acid synthesis. | nih.gov |
These studies highlight the power of using isotopically labeled sucrose to gain a detailed and quantitative understanding of metabolic fluxes in vivo. The choice of labeling pattern, whether on the glucose moiety, the fructose moiety, or both, allows for targeted investigation of specific metabolic questions.
Properties
Molecular Formula |
¹³C₁₂H₂₂O₁₁ |
|---|---|
Molecular Weight |
354.2 |
Synonyms |
β-D-Fructofuranosyl-13C6 α-D-Glucopyranoside-13C6 |
Origin of Product |
United States |
Applications in Metabolic Flux Analysis Mfa Using Sucrose 13c6 Glu 13c6 Fru
Theoretical Framework of 13C-MFA with Complex Tracers
13C-Metabolic Flux Analysis (13C-MFA) is a technique used to track and measure the flow of carbon sources within intracellular metabolic pathways using 13C-labeled compounds. creative-proteomics.com By supplying cells with a substrate containing a 13C label, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites. creative-proteomics.com The distribution of these labels in the downstream metabolites is highly sensitive to the relative pathway fluxes; different flux distributions result in distinct labeling patterns. creative-proteomics.com This allows for the inference of metabolic fluxes from the measured isotope labeling patterns. creative-proteomics.com
Complex tracers like Sucrose-13C6-glu-13C6-fru are particularly informative. When metabolized, this sucrose (B13894) molecule provides two distinct, fully labeled hexose (B10828440) sugars. The subsequent metabolism of both [U-13C6]glucose and [U-13C6]fructose generates unique labeling patterns in downstream intermediates, which can be measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov These measured labeling distributions are then used in conjunction with a metabolic network model to estimate intracellular fluxes. springernature.com
The determination of metabolic fluxes using 13C tracers can be performed under two different assumptions regarding the isotopic state of the system: steady-state or non-steady-state.
Steady-State 13C-MFA (SS-MFA) assumes that the system is in both a metabolic and isotopic steady state. nih.gov This means that intracellular metabolite concentrations and reaction rates are constant, and the isotopic labeling of intermediates does not change over time. nih.govnih.gov Experimentally, this is achieved by culturing cells with the 13C-labeled substrate for a duration long enough for the label to be fully distributed throughout the metabolic network. creative-proteomics.comnih.gov SS-MFA is a robust method suitable for systems that can achieve a stable state. nih.gov
Isotopically Non-Steady-State 13C-MFA (INST-MFA) is applied to systems that are in a metabolic steady state but have not yet reached an isotopic steady state. vanderbilt.eduresearchgate.net This approach involves analyzing the transient labeling patterns of intracellular metabolites at multiple time points after the introduction of the 13C tracer. vanderbilt.edunih.gov INST-MFA is particularly advantageous for studying systems with slow labeling dynamics, large intracellular metabolite pools, or for organisms like autotrophs where steady-state labeling would result in uniform labeling, obscuring flux information. vanderbilt.edu Furthermore, non-stationary measurements are sensitive to metabolite pool sizes, providing an additional layer of information not available from steady-state experiments. vanderbilt.edu
| Feature | Steady-State MFA (SS-MFA) | Non-Steady-State MFA (INST-MFA) |
| Isotopic State | Isotopic equilibrium reached | Isotopic transient phase |
| Metabolic State | Metabolic steady state assumed | Metabolic steady state assumed |
| Sampling | Single time point after long incubation | Multiple time points during early labeling |
| Data Acquired | Mass Isotopomer Distributions (MIDs) at steady state | Time-course of MIDs |
| Applicability | Systems that achieve isotopic equilibrium quickly | Systems with slow labeling, large pools, autotrophs |
| Information Gained | Relative and absolute metabolic fluxes | Metabolic fluxes and metabolite pool sizes |
The estimation of metabolic fluxes from 13C labeling data is a computationally intensive process that requires specialized software. frontiersin.org The general workflow involves constructing a mathematical model of the cell's metabolic network, including reaction stoichiometry and the carbon transitions for each reaction. This model is then used to simulate the expected labeling patterns of metabolites for a given set of metabolic fluxes. By iteratively adjusting the fluxes, the software minimizes the difference between the simulated and experimentally measured labeling data to find the best-fit flux distribution. springernature.com
Several software packages have been developed to facilitate 13C-MFA:
13CFLUX2 : A high-performance software suite designed for large-scale 13C-MFA applications. oup.comfz-juelich.de It uses a specialized XML-based language called FluxML for model definition and supports high-performance computing environments to handle complex models. frontiersin.orgoup.com
OpenFLUX : A user-friendly and flexible software for steady-state 13C-MFA. nih.gov It utilizes the Elementary Metabolite Unit (EMU) framework, which significantly enhances the speed of flux calculation, and allows for model creation in a simple spreadsheet format. nih.gov
METRAN : Software based on the EMU framework for 13C-MFA, experimental design, and statistical analysis. mit.edu
These tools are essential for handling the complexity of metabolic networks and the large datasets generated in 13C labeling experiments, ultimately providing quantitative insights into cellular metabolism. oup.comnih.gov
Elucidation of Central Carbon Metabolic Pathways
The use of this compound as a tracer allows for a detailed investigation of central carbon metabolism, which includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The resulting [U-13C6]glucose and [U-13C6]fructose enter these pathways and distribute the 13C label throughout the network.
Glycolysis is the pathway that breaks down glucose into pyruvate (B1213749). When cells are fed with this compound, the resulting [U-13C6]glucose and [U-13C6]fructose are metabolized through glycolysis. This leads to the formation of pyruvate that is fully labeled with three 13C atoms (M+3 pyruvate). The detection of M+3 pyruvate and M+3 lactate (B86563) (produced from pyruvate) confirms the glycolytic activity and allows for the quantification of the flux through this pathway. nih.gov
Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors like lactate, pyruvate, or certain amino acids. jackwestin.comnih.gov 13C-MFA can quantify the contribution of gluconeogenesis by tracing the incorporation of labeled precursors back into the glucose pool. nih.gov For instance, if M+3 pyruvate generated from the labeled sucrose is used as a substrate for gluconeogenesis, it will result in the formation of glucose with specific labeling patterns (e.g., M+3 or M+6 glucose), depending on the pathway's operation. arvojournals.org Analyzing the mass isotopomer distribution of intracellular and extracellular glucose can reveal the rate of new glucose synthesis. nih.gov
| Metabolite | Expected Labeling from [U-13C6]Glucose | Pathway Indicated |
| Glucose-6-Phosphate | M+6 | Glycolysis Entry |
| Fructose-1,6-Bisphosphate | M+6 | Glycolysis |
| Pyruvate | M+3 | Glycolysis |
| Lactate | M+3 | Anaerobic Glycolysis |
| Glucose (from labeled precursors) | M+3, M+6 | Gluconeogenesis |
The Pentose Phosphate Pathway (PPP) is a crucial pathway that runs parallel to glycolysis. It is responsible for producing NADPH and the precursors for nucleotide synthesis, such as ribose-5-phosphate. The flux through the PPP can be determined by analyzing the labeling patterns of its intermediates and downstream products. mdpi.combiorxiv.org
When [U-13C6]glucose enters the PPP, the oxidative branch releases the first carbon as 13CO2, producing a five-carbon sugar, ribose-5-phosphate, which is fully labeled (M+5). The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions that rearrange the carbon backbones of sugars, leading to a variety of labeled species of glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov By measuring the mass distribution of ribose in RNA and other sugar phosphates, computational models can precisely calculate the flux through both the oxidative and non-oxidative branches of the PPP. mdpi.comvanderbilt.edu
The TCA cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. The M+3 pyruvate generated from the glycolysis of [U-13C6]glucose is converted into M+2 acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate. nih.gov
This process leads to a cascade of labeled intermediates within the cycle. For example, the first turn of the cycle will produce M+2 citrate, M+2 α-ketoglutarate, and M+2 succinate (B1194679), fumarate, and malate. Subsequent turns of the cycle and the activity of anaplerotic reactions (which replenish TCA cycle intermediates) lead to more complex labeling patterns, such as M+3 and M+4 species. nih.govnih.gov For example, pyruvate carboxylase activity, an anaplerotic reaction, converts M+3 pyruvate into M+3 oxaloacetate, which can then combine with M+2 acetyl-CoA to form M+5 citrate. nih.gov Analyzing the complete mass isotopomer distributions of these organic acids provides a detailed picture of TCA cycle flux, the entry of different carbon sources, and the activity of anaplerotic and cataplerotic pathways. nih.govmdpi.com
| TCA Intermediate | Expected Labeling from [U-13C6]Glucose (1st Turn) | Expected Labeling with Anaplerosis |
| Acetyl-CoA | M+2 | M+2 |
| Citrate | M+2 | M+2, M+3, M+4, M+5 |
| α-Ketoglutarate | M+2 | M+2, M+3, M+4, M+5 |
| Succinate | M+2 | M+2, M+3, M+4 |
| Fumarate | M+2 | M+2, M+3, M+4 |
| Malate | M+2 | M+2, M+3, M+4 |
| Oxaloacetate | M+2 (from malate) | M+2, M+3 (from pyruvate carboxylase) |
Characterization of Anabolic and Catabolic Fluxes
The use of this compound, where both the glucose and fructose (B13574) moieties of sucrose are uniformly labeled with Carbon-13, allows researchers to track the fate of the entire carbon backbone of the sucrose molecule as it is metabolized. This specific labeling pattern is particularly advantageous for understanding how the glucose and fructose components are differentially utilized in various anabolic (biosynthetic) and catabolic (breakdown) pathways.
Upon entering a cell, sucrose is cleaved into glucose and fructose. These hexoses are then phosphorylated and enter glycolysis, where they are converted into key precursor metabolites that serve as building blocks for a wide array of biomolecules, including amino acids and lipids. The 13C labels from this compound are incorporated into these precursors and subsequently into the final biosynthetic products.
The carbon skeletons of many amino acids are derived from intermediates of glycolysis and the tricarboxylic acid (TCA) cycle. By feeding cells with this compound and analyzing the mass isotopomer distribution in proteinogenic amino acids, it is possible to elucidate the specific pathways involved in their synthesis. For instance, the labeling pattern in alanine, which is synthesized from pyruvate, will directly reflect the labeling of the glycolytic end-product. Similarly, the labeling of glutamate (B1630785) and aspartate will reveal the influx of sucrose-derived carbon into the TCA cycle via acetyl-CoA and anaplerotic pathways.
Table 1: Representative Isotopomer Distribution in Key Amino Acids from this compound Labeling
| Amino Acid | Major Labeled Isotopologue(s) | Inferred Metabolic Pathway |
| Alanine | M+3 | Directly from [U-13C3]pyruvate derived from glycolysis of the labeled hexoses. |
| Aspartate | M+4 | From [U-13C4]oxaloacetate, indicating TCA cycle activity with labeled acetyl-CoA. |
| Glutamate | M+5 | From [U-13C5]α-ketoglutarate, indicating TCA cycle activity. |
| Serine | M+3 | From 3-phosphoglycerate, a glycolytic intermediate. |
Note: This table presents a simplified, illustrative representation of expected labeling patterns. Actual isotopomer distributions can be more complex due to metabolic cycling and contributions from other pathways.
The biosynthesis of fatty acids utilizes acetyl-CoA as its primary building block. This acetyl-CoA can be generated from sucrose-derived pyruvate in the mitochondria and subsequently transported to the cytosol. Tracing the 13C label from this compound into the fatty acid carbon chains provides a quantitative measure of the contribution of sucrose to lipid synthesis. Analysis of the labeling pattern in fatty acids can reveal the extent to which cytosolic acetyl-CoA is derived from the supplied sucrose.
Table 2: Expected 13C Enrichment in Palmitate from this compound
| Fatty Acid | Number of Labeled Acetyl-CoA Units | Expected Mass Shift |
| Palmitate (16:0) | 8 | M+16 (if fully synthesized from labeled acetyl-CoA) |
Note: The actual mass shift may be lower depending on the contribution of unlabeled carbon sources to the acetyl-CoA pool.
In many organisms, particularly plants, sucrose-derived carbon is partitioned into various storage and structural macromolecules. The use of this compound allows for the precise tracking of this carbon allocation.
Starch, a polymer of glucose, is a major carbon storage compound in plants. Sucrose synthase can cleave sucrose to yield UDP-glucose, a direct precursor for starch synthesis. nih.gov Alternatively, sucrose can be hydrolyzed to glucose, which is then activated to ADP-glucose for starch synthesis. By measuring the 13C enrichment in the glucosyl units of starch after feeding with this compound, the flux of carbon from sucrose to starch can be quantified.
Cellulose (B213188), another glucose polymer, is the primary structural component of plant cell walls. The synthesis of cellulose also utilizes UDP-glucose derived from sucrose. Overexpression of sucrose synthase has been shown to increase the partitioning of carbon into cellulose. pnas.org By analyzing the 13C content of cellulose, researchers can determine the extent to which sucrose contributes to the synthesis of structural biomass. This is crucial for understanding how plants allocate resources between growth and storage.
Table 3: Carbon Partitioning from Labeled Sucrose into Major Polymers
| Polymer | Monomeric Unit | Precursor from Sucrose Metabolism |
| Starch | Glucose | ADP-glucose |
| Cellulose | Glucose | UDP-glucose |
Note: The relative flux into these polymers can be determined by measuring the rate of 13C incorporation into each fraction.
Research Applications in Plant Metabolism and Physiology
Sucrose (B13894) Transport and Allocation Dynamics in Plants
Stable isotope tracing with [U-¹³C]-sucrose is instrumental in elucidating the pathways and regulation of sugar transport from its site of production (source tissues) to sites of growth and storage (sink tissues).
Sucrose is the primary form of sugar transported through the phloem in most plant species. oup.comcambridge.org The process involves loading sucrose into the sieve element-companion cell (SE-CC) complex in source leaves, long-distance transport, and subsequent unloading in sink tissues. Isotope tracers have been crucial in confirming these fundamental principles.
Research using carbon isotopes helps to verify that sucrose is the dominant sugar in transit. When leaves are exposed to labeled carbon (as ¹⁴CO₂ or by feeding labeled sugars), the radioactivity is later detected almost exclusively in sucrose within the phloem pathway, with minimal presence of hexoses like glucose or fructose (B13574). oup.com This indicates that hexoses are either not loaded into the phloem or are converted to sucrose before transport.
The distribution of photoassimilates between different sink organs is a tightly regulated process that determines plant growth and yield. Pulse-chase experiments using ¹³C-labeled compounds are a key methodology for studying this carbon partitioning. nih.govdntb.gov.ua In these experiments, a plant is exposed to a pulse of a ¹³C tracer, and the movement and incorporation of the ¹³C label into various organs and metabolic pools are monitored over time.
Studies on Norway spruce, for example, used ¹³C pulse-labeling to show that freshly assimilated carbon is rapidly allocated, with needles acting as a major sink shortly after bud break, accounting for 86% of the new carbon within 6 hours. oup.com This demonstrates the high carbon demand of developing photosynthetic tissues.
Isotope tracing also reveals how carbon allocation patterns change with plant development and in response to environmental cues. In Arabidopsis thaliana, feeding [U-¹³C]-sucrose revealed differential carbon utilization between young sink leaves and mature source leaves. Sink leaves show higher ¹³C enrichment in amino acids and organic acids, indicating active biosynthesis and growth, whereas source leaves show different labeling patterns reflecting their mature metabolic state. nih.gov In banana plants, ¹³C labeling demonstrated carbon transfer from the mother plant to the connected sucker, quantifying the source-sink relationship within the clonal mat. frontiersin.orgnih.gov This allocation was observed to change under drought stress.
| Tree Compartment | % of Total ¹³C Incorporated |
|---|---|
| Needles | 86% |
| Branches | 10% |
| Stem | 4% |
This table is based on data from a ¹³C pulse-labeling study on Norway spruce, illustrating the primary allocation of recently fixed carbon to growing needles. oup.com
Carbon Cycling within Plant Organs and Tissues
Beyond transport, [U-¹³C]-sucrose is used to trace the metabolic fate of sucrose-derived carbon within specific cells and tissues, revealing its role in both energy production and biosynthesis.
Guard cells, which form stomatal pores, require energy and solutes to regulate their opening and closing. While sucrose was historically thought to act primarily as an osmolyte to drive stomatal opening, recent evidence from isotope labeling studies has revised this model.
Kinetic [U-¹³C]-sucrose labeling experiments have demonstrated that during light-induced stomatal opening, sucrose is actively broken down. The ¹³C label from sucrose is rapidly incorporated into its constituent hexoses, glucose and fructose, and subsequently into metabolites of glycolysis and the tricarboxylic acid (TCA) cycle. This indicates that the primary role of sucrose in this context is energetic, providing carbon skeletons to fuel the metabolic processes that support stomatal function, rather than accumulating to generate turgor pressure directly.
| Metabolite | Total ¹³C Enrichment (after 10 min) | Total ¹³C Enrichment (after 60 min) |
|---|---|---|
| Fructose | ~100% | ~100% |
| Glucose | ~80% | ~80% |
This table shows the rapid and high level of ¹³C incorporation into fructose and glucose within guard cells exposed to labeled sucrose, confirming the rapid degradation of sucrose during light-induced stomatal opening.
Heterotrophic tissues rely entirely on imported sucrose for their carbon and energy needs. Upon arrival, sucrose is cleaved by either invertase (into glucose and fructose) or sucrose synthase (into fructose and UDP-glucose). researchgate.net These products then enter various metabolic pathways for respiration, biosynthesis of storage compounds (like starch, lipids, and proteins), or cell wall construction.
Isotope tracing studies are essential for quantifying the fluxes through these pathways. For example, experiments in maize root tips using ¹³C-labeled glucose (a downstream product of sucrose cleavage) allowed researchers to calculate the rates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov These studies revealed that a significant portion of the imported carbon is consumed in a futile cycle of sucrose synthesis and hydrolysis and that about 75% of the incoming glucose is directed toward non-triose pathways, including polysaccharide synthesis. nih.gov
In developing seeds, sucrose imported from the mother plant provides the building blocks for storage reserves. The pathway of sucrose utilization can vary with the developmental stage. researchgate.net Tracing with ¹³C-sucrose can map the flow of carbon from sucrose into starch within the seed coat during early development, and later into storage proteins and lipids within the embryo. Specific sucrose transporters, such as SWEET11, SWEET12, and SWEET15 in Arabidopsis, have been identified as crucial for this nutrient delivery to the embryo. oup.com
Responses to Environmental Stimuli and Stress
Plants dynamically readjust their carbon allocation in response to environmental stresses like drought, nutrient limitation, and pathogen attack. Using ¹³C tracers allows for the visualization and quantification of these adjustments.
Metabolic Adaptations to Abiotic Stress (e.g., Drought, Light)
Plants exhibit remarkable metabolic plasticity to cope with abiotic stressors such as drought and varying light conditions. Uniformly ¹³C-labeled sucrose, or the closely related technique of ¹³CO₂ labeling, allows for the precise tracing of photosynthetic carbon, which is primarily transported as sucrose from source leaves to sink tissues. This enables a quantitative understanding of how plants reallocate their carbon resources to prioritize survival and growth under stress.
Drought Stress:
Under drought conditions, plants often alter their carbon allocation patterns to enhance water uptake and storage. A study on banana plants using ¹³CO₂ labeling demonstrated a significant shift in carbon distribution in response to drought stress. The investigation revealed that while a portion of the carbon assimilated by the mother plant is allocated to the interconnected sucker, this allocation is reduced under drought conditions, suggesting a strategy to conserve resources for the primary plant. In this study, approximately 3.1% of the labeled carbon assimilated by the mother plant was translocated to the sucker in optimally watered plants. However, this allocation was visibly reduced under drought stress, indicating a change in carbon partitioning strategy. nih.govresearchgate.net Furthermore, the study quantified the allocation to the corm, a vital storage organ, which received about 5.8% of the assimilated label. nih.govresearchgate.net The accumulation of starch in the corm was also influenced by both sucker presence and drought, with a severe reduction in starch when both a sucker and drought stress were present. nih.gov
Another adaptive mechanism observed in various plant species under drought is the accumulation of soluble sugars, including sucrose, in tissues. nih.govmontana.edu This increase in solutes helps in osmotic adjustment, thereby protecting cells from dehydration. Isotope tracing studies can reveal the dynamics of this accumulation, distinguishing between newly synthesized sugars and those remobilized from storage.
Interactive Data Table: Carbon Allocation in Banana Plants Under Optimal and Drought Conditions
| Plant Part | % of ¹³C Label Allocated (Optimal Conditions) | % of ¹³C Label Allocated (Drought Stress) |
| Sucker | 3.1% | Reduced |
| Corm | 5.8% | Variable |
Note: The data indicates a qualitative reduction in carbon allocation to the sucker under drought stress. The exact percentage under drought was not specified in the source.
Light Stress:
Light is a critical resource for photosynthesis, and its intensity and quality can significantly influence carbon metabolism and allocation. Studies using ¹³C tracers have shown how different light spectra can alter the distribution of photosynthetic carbon. For instance, in tomato seedlings, a combination of red and blue light was found to increase the enrichment of ¹³C in stems and roots compared to white light, suggesting enhanced transport of photosynthates from the leaves. nih.gov This indicates that light quality can modulate the source-sink dynamics within the plant. Specifically, red light was found to be more effective in promoting the long-distance transport of photosynthetic products. nih.gov Such detailed findings, made possible through stable isotope tracing, are crucial for understanding how plants optimize their growth and development under varying light environments.
Carbon Rerouting in Plant-Pathogen Interactions
The interaction between a plant and a pathogen is often a battle for resources, with carbon being a primary commodity. Pathogens have evolved sophisticated mechanisms to divert host-derived carbon to fuel their own growth and proliferation. frontiersin.org Conversely, plants have developed defense strategies that can involve altering carbon allocation to limit pathogen access to nutrients or to fuel the production of defense compounds. frontiersin.org
The use of uniformly labeled sucrose provides a direct method to trace the rerouting of carbon during an infection. By supplying ¹³C-labeled sucrose to a host plant, researchers can follow the path of the labeled carbon and determine whether it is utilized by the plant's metabolic pathways or sequestered by the invading pathogen.
One key aspect of this interaction is the role of sugar transporters, which can be manipulated by pathogens to facilitate the uptake of host sugars. researchgate.net For example, some pathogens can upregulate the expression of plant sucrose transporters at the site of infection to increase the availability of sucrose in the apoplast, the space between plant cells, making it accessible for their own uptake. frontiersin.org
A study on phytoplasma-infected tomato plants provides a clear example of how pathogen infection can disrupt normal carbon transport. Phytoplasmas are bacteria that reside in the phloem of plants and are known to alter sugar partitioning. mdpi.com In this study, the rate of sucrose exudation from the phloem of infected plants was significantly lower than that of healthy plants. mdpi.com This demonstrates a clear rerouting or blockage of carbon flow caused by the pathogen.
Detailed Research Findings:
In the study on phytoplasma-infected tomato plants, the rate of phloem sucrose exudation from the leaves of infected plants was reduced to approximately one-third of the level observed in noninfected plants. mdpi.com This significant decrease indicates a substantial impairment of sucrose transport from the source leaves, which could be due to a combination of pathogen consumption of sugars and disruption of the phloem loading and transport processes.
Interactive Data Table: Phloem Sucrose Exudation in Healthy vs. Phytoplasma-Infected Tomato Plants
| Plant Condition | Rate of Phloem Sucrose Exudation (relative to healthy plants) |
| Healthy | 100% |
| Infected | ~33% |
Note: The data is presented as a percentage of the exudation rate observed in healthy, noninfected plants.
By using stable isotope tracers like Sucrose-13C6-glu-13C6-fru, researchers can move beyond measuring bulk changes in sugar concentrations and begin to quantify the flux of carbon between host and pathogen, providing a more dynamic and detailed picture of the metabolic interplay during infection.
Research Applications in Microbial Metabolism and Biotechnology
Metabolic Engineering for Enhanced Bioproduct Synthesis
Stable isotope tracing is a cornerstone of metabolic engineering, offering a quantitative lens through which to view the flow of carbon within a cell's metabolic network. By feeding microorganisms a substrate like Sucrose-¹³C₆-glu-¹³C₆-fru, scientists can map the distribution of the ¹³C label into various downstream metabolites, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). This analysis reveals the relative activity of different pathways, identifies metabolic bottlenecks, and informs genetic engineering strategies to enhance the production of desired bioproducts. nih.govcreative-proteomics.comcortecnet.comnih.govresearchgate.net
In the realm of industrial biotechnology, optimizing fermentation pathways is crucial for the economically viable production of chemicals and biofuels. The use of uniformly labeled sucrose (B13894) allows for a detailed investigation of how different microorganisms process this common and abundant feedstock. researchgate.net
One notable application is in the production of succinic acid, a valuable platform chemical. A study on the rumen bacterium Basfia succiniciproducens utilized ¹³C-labeled sucrose to unravel its specific metabolic pathways for sucrose catabolism. researchgate.net By analyzing the labeling patterns in succinate (B1194679) and other byproducts, the researchers discovered that the fructose (B13574) moiety of sucrose was phosphorylated by both a fructokinase and the fructose phosphotransferase system (PTS). researchgate.net This finding was critical because the fructokinase pathway is more efficient for succinate production as it consumes less phosphoenolpyruvate (B93156) (PEP), a key precursor for succinate. researchgate.net
Table 1: Metabolic Flux Distribution in Basfia succiniciproducens Fed with Labeled Sucrose
| Metabolic Pathway | Relative Flux (%) | Impact on Succinate Production |
|---|---|---|
| Fructokinase | High | Favors higher succinate yield by conserving PEP |
| Fructose PTS | Lower | Competes for PEP, potentially reducing succinate yield |
This interactive table is based on findings from ¹³C metabolic flux analysis, illustrating how carbon from sucrose is partitioned between different pathways. researchgate.net
This detailed understanding, made possible by isotopic tracing, provides a clear roadmap for genetically engineering strains with enhanced succinate yields by, for example, upregulating the fructokinase and downregulating the PTS.
Sucrose is a key feedstock for the bio-based production of a wide range of platform chemicals and biofuels. uni-goettingen.de Tracing the metabolism of fully ¹³C-labeled sucrose can help to maximize the carbon yield from the feedstock into the final product, a critical factor for the economic feasibility of these processes.
For instance, in the production of biofuels like ethanol (B145695) or butanol from sucrose-fermenting microorganisms such as Saccharomyces cerevisiae or Clostridium acetobutylicum, ¹³C-MFA can pinpoint where carbon is lost to competing pathways or undesirable byproducts. By quantifying the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, researchers can identify genetic targets to redirect carbon flow towards the desired biofuel. youtube.com While specific studies utilizing "Sucrose-¹³C₆-glu-¹³C₆-fru" for this purpose are not abundant, the principles established with ¹³C-labeled glucose are directly applicable.
Understanding Microbial Carbon Cycling in Ecosystems
Microorganisms are the primary drivers of carbon cycling in virtually all ecosystems. The introduction of ¹³C-labeled substrates into an environment allows researchers to trace the flow of carbon through the microbial community, revealing which organisms are actively metabolizing the substrate and how the carbon is being partitioned between biomass and respiration. oup.comnih.gov
In soil ecosystems, sucrose is a component of plant root exudates and a readily available carbon source for a diverse range of microorganisms. uni-goettingen.de By introducing Sucrose-¹³C₆-glu-¹³C₆-fru into the soil, scientists can monitor the incorporation of ¹³C into microbial biomass and the release of ¹³CO₂. This provides a direct measure of microbial activity and carbon use efficiency.
Studies using isotopically distinct C4-sucrose (with a naturally higher ¹³C abundance) in C3-plant-dominated soils have demonstrated that the addition of sucrose can stimulate the respiration of native soil organic matter, a phenomenon known as the "priming effect". univie.ac.atresearchgate.net The use of fully labeled sucrose would allow for an even more precise quantification of this effect by clearly distinguishing between the respiration of the added sucrose and the native soil carbon. Furthermore, by analyzing the ¹³C content of specific biomarker molecules like phospholipid fatty acids (PLFAs), researchers can identify which groups of microorganisms are the primary consumers of the added sucrose. oup.com For example, studies with ¹³C-glucose have shown that Gram-positive bacteria are often the initial and primary consumers of labile carbon sources in soil. researchgate.net
This interactive table outlines the key measurements and insights obtained from stable isotope tracing experiments in soil ecosystems.
Microbial communities are complex networks of interacting organisms, often involving the exchange of metabolic byproducts. Tracing the flow of carbon from Sucrose-¹³C₆-glu-¹³C₆-fru through a microbial consortium can illuminate these intricate metabolic handoffs.
For example, in a consortium where one species hydrolyzes sucrose and ferments the resulting glucose and fructose, and a second species utilizes the fermentation products (e.g., lactate (B86563) or acetate), the ¹³C label will sequentially appear in the metabolites and biomass of each species. This allows for the mapping of the food web within the consortium. While the concept of such "Metabolically Cohesive Consortia" is well-established, the use of stable isotope tracers provides a direct means to experimentally verify these interactions. The application of ¹³C-labeled substrates has been instrumental in understanding the metabolic links between gut microbiota and host cells, demonstrating how microbial fermentation of dietary fiber provides carbon for host metabolic pathways. nih.gov Similar principles can be applied to understand the interactions within free-living microbial communities fed with labeled sucrose.
Discovery of Novel Metabolic Pathways in Microorganisms
A key application of stable isotope labeling is in the confirmation and discovery of new metabolic pathways. nih.govnih.gov When microorganisms are grown on a ¹³C-labeled substrate, the resulting labeling patterns in downstream metabolites serve as a "fingerprint" of the metabolic routes taken. youtube.com If the observed labeling pattern does not match what is predicted by known pathways, it suggests the presence of novel or alternative metabolic reactions.
Research Applications in Animal Models Non Clinical
Organ-Specific Glucose and Fructose (B13574) Metabolism
The distinct metabolic fates of glucose and fructose in different organs can be precisely mapped using Sucrose-13C6-glu-13C6-fru. While glucose is metabolized by virtually all tissues in the body, fructose metabolism is primarily confined to the liver. nih.govnih.gov By tracking the distribution of the ¹³C label from the glucose and fructose moieties, investigators can dissect their respective contributions to the energy and biosynthetic pathways in specific organs.
The liver is the principal site for the initial metabolism of dietary fructose. nih.gov Following the breakdown of labeled sucrose (B13894), the [U-¹³C6]fructose is efficiently taken up by the liver and phosphorylated by the enzyme ketohexokinase (KHK). researchgate.net Isotope tracing experiments in animal models allow for the detailed quantification of carbon flux from both the fructose and glucose portions of sucrose into various hepatic metabolic pathways. These include glycolysis, the tricarboxylic acid (TCA) cycle, gluconeogenesis (the production of new glucose), and de novo lipogenesis (the synthesis of fatty acids). nih.gov
For instance, studies can measure the incorporation of ¹³C into hepatic glucose, glycogen (B147801), lactate (B86563), and triglycerides. This provides a clear picture of how sucrose-derived carbons are partitioned between immediate energy use, storage, and conversion to other molecules. nih.gov Furthermore, such tracers are invaluable in studying disease models. In models of liver cancer, where KHK expression is often downregulated, the reduced metabolism of labeled fructose can be measured, demonstrating a significant loss in the liver's ability to process this sugar. researchgate.net
Table 1: Hepatic Fructose Metabolism in a Liver Cancer Model This interactive table summarizes findings from a study using labeled fructose to assess metabolic changes in a mouse model of liver cancer, demonstrating the loss of fructose processing capability as the disease progresses.
| Time Point | Relative KHK Expression | Plasma [¹³C]Fructose (Relative Units) | Hepatic [¹³C]Fructose-1-Phosphate (Relative Units) | Plasma [¹³C]Glucose from Fructose (Relative Units) |
|---|---|---|---|---|
| Normal | 100% | 1.0 | 1.0 | 1.0 |
| 4 Weeks | ~50% | 1.5 | 0.6 | 0.7 |
| 8 Weeks | ~10% | 2.5 | 0.2 | 0.4 |
| 10 Weeks | <5% | 3.2 | <0.1 | <0.2 |
While the liver is central to fructose metabolism, the glucose moiety of sucrose is a key energy source for peripheral tissues. Using this compound, the fate of glucose-derived carbons can be tracked in adipose tissue, skeletal muscle, and the brain.
Adipose Tissue: Fat cells can metabolize both glucose and, to a lesser extent, fructose. nih.govmdpi.com Tracer studies have shown that fructose can be a potent lipogenic substrate in adipocytes, with its carbon backbone being robustly converted into fatty acids like palmitate. nih.gov The ¹³C label from both sucrose-derived monosaccharides can be traced into intracellular triglycerides, providing a direct measure of how dietary sugar contributes to fat storage. nih.gov
Muscle: Skeletal muscle is a primary site for insulin-stimulated glucose uptake and utilization. The ¹³C label from the glucose part of sucrose can be tracked into muscle glycogen for storage or oxidized through the TCA cycle to produce ATP for muscle contraction. mdpi.com
Brain: The brain relies almost exclusively on glucose for its energy needs. epfl.ch Therefore, only the [U-¹³C6]glucose portion of the tracer is significantly metabolized in cerebral tissue. Advanced techniques like in vivo ¹³C nuclear magnetic resonance (NMR) spectroscopy can measure the incorporation of the label into brain metabolites such as glutamate (B1630785) and glutamine, providing information on neuronal and glial oxidative metabolism. epfl.ch
Table 2: Fructose-Derived Carbon Fate in Differentiated Adipocytes This interactive table shows data from a study using ¹³C-labeled fructose to demonstrate its conversion into key metabolites in cultured human adipocytes, highlighting its role in fatty acid synthesis and lactate production.
| Metabolite | Relative ¹³C Incorporation (Low Fructose) | Relative ¹³C Incorporation (High Fructose) | Fold Change | Metabolic Pathway |
|---|---|---|---|---|
| Intracellular Palmitate | 1.0 | 3.5 | 3.5x | De Novo Lipogenesis |
| Extracellular Lactate | 1.0 | 2.8 | 2.8x | Glycolysis |
| Intracellular Glutamate | 1.0 | 2.1 | 2.1x | TCA Cycle Anaplerosis |
Inter-Organ Metabolic Communication and Nutrient Sensing
Metabolic homeostasis is maintained through a complex network of communication between organs. nih.govnih.govresearchgate.net this compound is an ideal tool to study this "metabolic cross-talk." For example, the liver metabolizes much of the labeled fructose and can release labeled metabolites like lactate and glucose (from gluconeogenesis) into the bloodstream. nih.gov The uptake and utilization of these labeled molecules by other organs, such as the heart, muscle, or brain, can then be measured. nih.gov This allows researchers to quantify the flow of carbon skeletons between tissues, revealing how one organ can provide fuel for another.
Nutrient-sensing pathways are the cellular mechanisms that detect and respond to fluctuations in nutrient levels. nih.gov The labeled carbons from this compound can be traced into signaling molecules and metabolic intermediates that are involved in these pathways. This helps to elucidate how different tissues sense and respond to a dietary sugar load, coordinating their metabolic activities to maintain whole-body energy balance. nih.govdiabetesjournals.org
Investigations into Dietary Sugar Utilization and Energy Homeostasis
A primary fate of dietary sugar is oxidation to produce energy (ATP), releasing carbon dioxide (CO₂) as a byproduct. wikipedia.org When an animal model is administered this compound, the labeled carbon atoms from the sugar are oxidized in the TCA cycle and released as ¹³CO₂. This labeled CO₂ is then expelled in the breath, where it can be measured using mass spectrometry. semanticscholar.orgnih.gov
This technique, known as indirect calorimetry combined with isotope tracing, allows for the real-time, non-invasive monitoring of dietary sugar oxidation. researchgate.net By quantifying the rate of ¹³CO₂ appearance in expired air, researchers can determine the precise rate at which the ingested sucrose is being "burned" for energy by the whole body. semanticscholar.orgnih.gov Studies have used this method to determine the oxidation rates of fructose and glucose under various physiological conditions, such as rest and exercise. nih.gov
Table 3: Mean Oxidation Rates of Ingested Fructose in Humans This interactive table presents a summary of findings from isotope tracer studies on the percentage of ingested fructose that is oxidized within a few hours post-ingestion under different conditions. While from human studies, the principles are directly applicable to preclinical models.
| Condition | Observation Period | Mean Oxidation Rate (% of ingested dose) |
|---|---|---|
| Non-exercising | 3-6 hours | 45.0% (± 10.7) |
| Exercising | 2-3 hours | 45.8% (± 7.3) |
| Exercising (Fructose + Glucose) | 2-3 hours | 66.0% (± 8.2) |
For example, in an animal adapted to a high-fat diet, a smaller proportion of the ¹³C label from sucrose might appear as expired ¹³CO₂, indicating reduced sugar oxidation. Conversely, a greater proportion of the label might be found in hepatic and adipose tissue triglycerides, demonstrating a metabolic shift or rerouting of dietary sugar away from immediate energy use and towards fat storage. These studies provide critical insights into the mechanisms by which different dietary patterns can influence metabolic health.
Methodological Considerations and Challenges in 13c Sucrose Tracing Experiments
Experimental Design and Planning
Careful planning at the outset of a ¹³C-sucrose tracing experiment is paramount to obtaining high-quality, interpretable data. This involves strategic decisions regarding the labeling strategy and the methods for sample collection and preservation.
Selection of Labeling Regimes and Duration
The choice of the ¹³C-labeled substrate is a critical first step in designing a ¹³C-MFA experiment and depends on the specific metabolic pathways under investigation. nih.gov A commonly used labeling strategy to ensure significant ¹³C enrichment in a wide range of metabolites is a mixture of [1-¹³C]glucose and [U-¹³C]glucose. nih.gov The duration of the labeling experiment is another crucial factor. It must be long enough to achieve an isotopic steady state, where the isotopic labeling of intracellular metabolites remains constant, but not so long as to introduce confounding effects from cell division or other long-term physiological changes. nih.gov
Sampling Strategies and Quenching Methodologies
To accurately capture a snapshot of the metabolic state at a specific time point, it is essential to rapidly halt all enzymatic activity, a process known as quenching. acs.orgnih.govresearchgate.net Ineffective quenching can lead to significant alterations in metabolite concentrations and isotopic labeling patterns, thereby compromising the integrity of the experimental results. acs.orgnih.govresearchgate.net
For suspension cell cultures, a significant challenge is the need to separate the cells from the liquid culture medium before metabolite extraction. acs.orgnih.govresearchgate.net Various quenching methods have been developed and evaluated. One highly effective method involves rapid filtration followed by quenching in 100% cold (-80 °C) methanol (B129727). acs.orgnih.govresearchgate.net An alternative, less laborious method is to mix cell samples with a partially frozen 30% methanol slurry (-24 °C) followed by centrifugation. acs.orgnih.govresearchgate.net Conversely, methods such as mixing cells with a saline ice slurry or 60% cold methanol have been shown to be less effective, leading to continued metabolic activity or significant metabolite leakage, respectively. acs.orgnih.govresearchgate.net
| Quenching Method | Efficacy | Key Considerations |
|---|---|---|
| Rapid filtration + 100% cold (-80°C) methanol | High | Considered one of the most effective methods for preserving the in vivo metabolic state. |
| Partially frozen 30% methanol slurry (-24°C) + centrifugation | Slightly less effective than rapid filtration | Offers a less laborious alternative to rapid filtration. |
| Saline ice slurry (~0°C) | Less effective | Allows for continued metabolic activity after harvesting. |
| 60% cold methanol (-65°C) | Ineffective | Can cause significant leakage of intracellular metabolites. |
Data Processing and Interpretation Complexities
The raw data generated from ¹³C-tracing experiments, typically from mass spectrometry or nuclear magnetic resonance spectroscopy, require sophisticated processing and interpretation to extract meaningful biological information.
Correction for Natural Abundance of ¹³C
A fundamental step in processing ¹³C-MFA data is to correct for the natural abundance of ¹³C, which is approximately 1.1%. nih.gov This natural abundance contributes to the mass isotopomer distributions (MIDs) of metabolites, and failure to correct for it can lead to inaccurate flux calculations. nih.govnih.gov The correction process involves distinguishing between the ¹³C isotopes introduced experimentally and those that are naturally present. nih.gov Several computational methods and tools have been developed to perform this correction, which is essential for obtaining accurate MIDs that reflect the true metabolic flux. nih.govnih.govsemanticscholar.org
Deconvolution of Complex Isotopic Data Sets
The mass spectra obtained in ¹³C-tracing experiments can be complex, with overlapping isotopic peaks from different metabolites or fragments. Deconvolution is the process of resolving these overlapping signals to determine the MIDs of individual metabolites. rsc.org This is particularly challenging in untargeted metabolomics where numerous compounds are measured simultaneously. Iterative algorithms and computational tools have been developed to aid in the deconvolution of these complex datasets, improving the accuracy of isotopologue assignment. rsc.org
Integration of ¹³C-MFA with Multi-Omics Data
To gain a more comprehensive understanding of cellular metabolism and its regulation, it is increasingly common to integrate ¹³C-MFA data with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. creative-proteomics.com This multi-omics approach provides a more holistic view of cellular processes, connecting metabolic fluxes to gene expression and protein levels. creative-proteomics.comnih.govcbirt.netcnr.it
Computational pipelines and models have been developed to facilitate this integration. nih.govcbirt.netcnr.it For instance, transcriptomics data can be used to constrain the flux predictions in metabolic models, while metabolomics data can help to discriminate between fluxes regulated at the substrate level versus those controlled by gene expression. unimib.it The integration of these diverse datasets allows researchers to unravel the complex regulatory networks that govern metabolism and to identify key control points within these networks. creative-proteomics.comnih.govcbirt.netcnr.it
| Omics Data Type | Contribution to Understanding Metabolism |
|---|---|
| Transcriptomics | Provides information on gene expression levels, which can be correlated with the expression of metabolic enzymes. |
| Proteomics | Offers insights into the abundance of metabolic enzymes, providing a more direct link to metabolic capacity. |
| Metabolomics | Measures the concentrations of metabolites, which can indicate substrate availability and allosteric regulation of enzymes. |
| ¹³C-MFA (Fluxomics) | Quantifies the rates of metabolic reactions, providing a dynamic view of metabolic activity. |
Synergy with Transcriptomics and Proteomics for Gene-to-Flux Mapping
The integration of ¹³C-sucrose tracing with transcriptomics and proteomics offers a powerful approach to connect genetic information to metabolic function, a concept often referred to as gene-to-flux mapping. This synergistic strategy allows researchers to move beyond static snapshots of gene and protein expression to a dynamic understanding of how these molecular components collectively influence metabolic pathway activities. By tracing the flow of ¹³C atoms from sucrose (B13894) into various downstream metabolites, researchers can quantify metabolic fluxes, providing a functional readout that can be correlated with changes in gene transcripts and protein abundances.
This multi-omics approach is particularly valuable for elucidating complex regulatory networks that control carbon metabolism. For instance, an increase in the flux through a specific pathway, as revealed by ¹³C-sucrose tracing, can be linked to the upregulation of transcripts encoding the enzymes in that pathway, as identified through transcriptomics. Proteomics, in turn, can confirm whether these transcriptional changes translate into increased protein levels. This integrated analysis provides a more complete picture of metabolic regulation, from gene expression to enzymatic activity and, ultimately, to metabolic output.
A key challenge in these integrated studies is the often-observed disconnect between transcript, protein, and flux levels. Post-transcriptional, translational, and post-translational modifications, as well as allosteric regulation of enzymes, can all influence metabolic fluxes independently of changes in gene or protein expression. Therefore, while transcriptomic and proteomic data provide valuable information about the cellular machinery, ¹³C-sucrose tracing is essential for measuring the actual functional output of these pathways.
The following table illustrates a hypothetical example of how data from these different "omics" platforms can be integrated to map gene-to-flux relationships in a plant metabolic pathway after the introduction of ¹³C-sucrose.
| Metabolic Pathway | Key Enzyme | Gene ID | Transcript Fold Change (vs. Control) | Protein Fold Change (vs. Control) | ¹³C-Flux Change (vs. Control) | Interpretation |
|---|---|---|---|---|---|---|
| Glycolysis | Phosphofructokinase | PFK1 | +2.5 | +1.8 | +2.1 | Transcriptional and translational upregulation correlates with increased glycolytic flux. |
| Pentose (B10789219) Phosphate (B84403) Pathway | Glucose-6-Phosphate Dehydrogenase | G6PDH1 | +1.2 | +0.9 | +3.5 | Flux increase is likely driven by post-translational regulation, not just gene/protein levels. |
| TCA Cycle | Citrate Synthase | CSY4 | +0.5 | -0.2 | +1.5 | Increased flux despite minimal change in gene/protein levels suggests allosteric activation. |
| Amino Acid Synthesis | Aspartate Aminotransferase | AAT2 | -1.5 | -1.2 | -1.8 | Downregulation at the transcript and protein level corresponds to reduced flux. |
Complementary Metabolomics for Comprehensive Metabolic Profiling
While ¹³C-sucrose tracing provides invaluable data on the dynamic flow of carbon through metabolic networks, it is most powerful when used in conjunction with broader, untargeted metabolomics approaches. This complementary strategy allows for a comprehensive metabolic profiling, capturing both the dynamic flux information from the tracer and the static snapshot of the entire metabolome. Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample, providing a global view of the metabolic state.
This integrated approach is particularly useful for identifying unexpected metabolic bottlenecks or rerouting of metabolic pathways that might not be apparent from flux data alone. nih.govnih.gov For instance, if ¹³C-sucrose tracing reveals an increased flux towards amino acid synthesis, untargeted metabolomics can identify which specific amino acids are accumulating and whether this has secondary effects on other related metabolic pathways.
Furthermore, combining targeted ¹³C-sucrose tracing with untargeted metabolomics can help to validate and refine metabolic models. The quantitative flux data from the tracer can be used to constrain and improve the accuracy of genome-scale metabolic models, while the untargeted metabolomics data can provide a broader validation of the model's predictions.
The table below presents a hypothetical scenario illustrating how ¹³C-sucrose tracing and untargeted metabolomics can be used together to investigate the metabolic response of a plant to a specific stress condition.
Future Directions and Emerging Research Avenues for Sucrose 13c6 Glu 13c6 Fru
Development of Spatially Resolved 13C Tracing Techniques
A significant frontier in metabolic research is understanding not just what metabolic pathways are active, but where they are active within a tissue or even a single cell. Future research will increasingly focus on developing and refining spatially resolved tracing techniques that can leverage tracers like Sucrose-13C6-glu-13C6-fru.
Emerging methods that couple stable-isotope infusions with advanced imaging technologies are paving the way for visualizing metabolic activity with high spatial resolution. nih.govspringernature.combohrium.com One such strategy, termed isotope tracing-mass spectrometry imaging (iso-imaging), integrates the administration of 13C-labeled nutrients with matrix-assisted laser desorption ionization (MALDI) imaging. nih.govspringernature.com This allows for the quantitative assessment of region-specific metabolism, revealing how the fractional contributions of different nutrients to downstream metabolites vary across tissue landscapes. nih.gov For instance, studies have used this approach to visualize differences in glycolytic flux and gluconeogenic flux between the cortex and medulla of the kidney. springernature.combohrium.com
Further advancements are being made at the single-cell level. A novel method called 13C-SpaceM combines spatial single-cell isotope tracing with imaging mass spectrometry to probe metabolic heterogeneity. nih.gov This technique has been used to investigate glucose-dependent de novo lipogenesis in cancer cells, revealing differences in metabolic activity between individual cells in response to environmental conditions like hypoxia. nih.gov Applying these techniques with this compound will enable researchers to trace the fate of sucrose-derived carbon at a near-single-cell level (~10–50 μm), providing a detailed map of metabolic function and heterogeneity within complex biological tissues. nih.govnih.gov
Comparison of Spatially Resolved 13C Tracing Techniques
| Technique | Principle | Resolution | Key Application Example |
|---|---|---|---|
| Iso-imaging (Isotope Tracing-MSI) | Couples stable isotope infusion with MALDI imaging mass spectrometry to map metabolite distribution. nih.govspringernature.com | Tissue region (~10-50 µm). nih.gov | Visualizing differential TCA cycle substrate usage across kidney regions. springernature.combohrium.com |
| 13C-SpaceM | Combines stable isotope tracing with imaging mass spectrometry and microscopy for single-cell analysis. nih.gov | Single-cell. nih.gov | Revealing heterogeneity of de novo fatty acid synthesis in cancer cell populations. nih.gov |
Advancements in Real-Time Metabolic Flux Monitoring
Traditional metabolic flux analysis (MFA) often relies on measurements taken at an isotopic steady state, providing a time-averaged view of metabolic activity. frontiersin.org However, cellular metabolism is a highly dynamic process that responds rapidly to internal and external cues. A major future direction is the development of methods for monitoring metabolic fluxes in real-time, capturing these dynamic changes as they happen.
The use of specifically labeled tracers like this compound is central to these efforts. Advanced analytical methods, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), are improving the sensitivity and accuracy of detecting isotopomer distributions in metabolites without the need for complex derivatization procedures. nih.gov This enhances the ability to perform isotopically non-stationary 13C MFA (INST-MFA), which tracks the propagation of the 13C label through a metabolic network over time. frontiersin.orgnih.gov
Another promising avenue is the development of minimally tagged sucrose (B13894) analogues for live-cell imaging. nih.gov Researchers have created sucrose analogues with small Raman tags that are recognized by endogenous transporters and can be visualized in real-time using techniques like stimulated Raman scattering (SRS) microscopy. nih.gov While distinct from isotope tracing, this approach complements it by providing dynamic spatial information on sucrose uptake and localization, which can be correlated with flux data obtained using this compound to build more comprehensive models of sugar metabolism.
Challenges and Advancements in Metabolic Flux Monitoring
| Challenge | Traditional Approach | Emerging Advancement |
|---|---|---|
| Dynamic Changes | Steady-state 13C-MFA (time-averaged). frontiersin.org | Isotopically non-stationary 13C-MFA (time-resolved). nih.gov |
| Detection Sensitivity | Methods requiring derivatization and large sample amounts. researchgate.net | High-resolution mass spectrometry for direct analysis of isotopomers. nih.gov |
| Spatial Localization | Bulk analysis of tissue or cell extracts. | Real-time imaging with minimally tagged sucrose analogues. nih.gov |
Integration with Machine Learning and Artificial Intelligence in Fluxomics
The analysis of data from 13C tracing experiments is computationally intensive and can be a bottleneck in research. nih.govacs.org Traditional optimization-based approaches to 13C-MFA often suffer from long computation times and potential instability depending on initial assumptions. osti.gov The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field.
Researchers are developing ML-based frameworks for 13C fluxomics that can rapidly and reliably predict metabolic flux distributions from labeling data. nih.govacs.orgosti.gov In this approach, ML models are trained on large datasets generated by metabolic network decomposition and flux sampling. nih.gov These models learn the relationship between the labeling patterns of metabolites (features) and the flux ratios at key metabolic nodes (targets). nih.gov Once trained, the model can predict flux ratios from new experimental data, which, when combined with measured external fluxes, allows for the calculation of global flux distributions. nih.govacs.org
Workflow for Machine Learning-Enabled 13C-MFA
| Step | Description | Benefit |
|---|---|---|
| 1. Data Generation | Create training and test datasets through metabolic network decomposition and flux sampling. nih.gov | Provides a robust foundation for model training. |
| 2. Feature/Target Definition | Use simulated labeling patterns of metabolites as features and flux ratios as training targets. nih.gov | Directly links measurable data to desired flux information. |
| 3. Model Training | Train a machine learning model to predict flux ratios from labeling patterns. | Automates the complex task of flux inference. |
| 4. Prediction & Validation | Use the trained model to predict flux distributions from new experimental data and validate against canonical 13C-MFA. nih.govacs.org | Achieves rapid and reliable flux estimation. osti.gov |
Expansion of Applications to Broader Environmental and Ecological Systems
While 13C tracing is well-established in cell culture and model organisms, its application to complex environmental and ecological systems is a burgeoning field. Using this compound as a tracer can provide critical insights into carbon cycling, nutrient allocation in plants, and microbial metabolism in soil ecosystems.
Stable isotope analysis is a powerful tool for tracing carbon turnover in soil, for example, by distinguishing between microbial respiration of added sugars and respiration from other soil organic matter. researchgate.net Experiments using naturally 13C-enriched C4-sucrose have been used to partition carbon dioxide sources in C3-ecosystems. researchgate.net The use of highly enriched this compound would allow for much more precise and sensitive tracing of carbon flow through microbial communities and the wider soil food web.
In plant science, tracing the movement of 13C-labeled sucrose is crucial for understanding how plants allocate resources in response to environmental stress. researchgate.netfrontiersin.org For example, 13CO2 labeling studies have been used to track carbon allocation between a mother banana plant and its sucker under drought conditions, revealing that stress alters the investment of carbon into storage and growth. frontiersin.org Direct application of labeled sucrose could further refine these studies by focusing specifically on the transport and utilization of assimilated carbon. Such research is vital for predicting how ecosystems will respond to climate change and for developing more resilient agricultural systems.
Ecological Questions Addressable with this compound
| Ecosystem | Research Question | Potential Insight |
|---|---|---|
| Soil | How is carbon from root exudates incorporated into different microbial groups and soil organic matter pools? | Quantify carbon turnover rates and the role of microbes in soil carbon sequestration. researchgate.net |
| Forest | How does drought stress affect the allocation of photosynthetic carbon between growth, storage, and respiration in trees? | Understand plant survival strategies and predict forest response to climate change. researchgate.net |
| Agroecosystem | What is the efficiency of carbon transfer from a crop plant to symbiotic mycorrhizal fungi? | Optimize nutrient cycling and reduce the need for synthetic fertilizers. |
| Aquatic | How is dissolved organic carbon in the form of sugars utilized by aquatic microbial communities? | Elucidate the base of aquatic food webs and biogeochemical cycles. |
Exploration in Synthetic Biology for Rational Design of Metabolic Pathways
Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes, such as the sustainable production of chemicals and biofuels. ethz.ch 13C metabolic flux analysis is an indispensable tool in this field for diagnosing metabolic bottlenecks and validating the performance of engineered pathways. nih.govresearchgate.net
The "Design-Build-Test-Learn" cycle is a fundamental paradigm in synthetic biology. nih.gov this compound plays a critical role in the "Test" and "Learn" phases. After a metabolic pathway is designed (in silico) and built (genetically engineered into a host organism), the labeled sucrose can be used as a carbon source to quantify the actual metabolic fluxes throughout the cell's network. nih.govresearchgate.net This experimental flux map provides a ground truth to:
Validate computational models: Compare measured fluxes with predictions from methods like flux balance analysis (FBA). researchgate.net
Identify bottlenecks: Pinpoint reactions with lower-than-expected flux that may be limiting the production of the target compound.
Discover novel pathways: Uncover unexpected metabolic routes or enzymatic functions by tracing the scrambling of 13C atoms. nih.gov
This detailed metabolic information allows for the rational, data-driven redesign of the engineered strain in the next cycle, leading to more efficient and systematic metabolic engineering. researchgate.net As synthetic biology tackles increasingly complex production pathways, the precise quantitative data provided by tracers like this compound will be more critical than ever.
Q & A
Q. What is the significance of dual 13C isotopic labeling in sucrose (glucose and fructose moieties) for metabolic studies?
The dual 13C labeling enables precise tracking of both glucose and fructose metabolic pathways in tracer studies. This is critical for distinguishing compartmentalized metabolism (e.g., glycolysis vs. pentose phosphate pathway) in complex biological systems. Methodologically, researchers should use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect isotopic enrichment patterns, ensuring calibration with unlabeled controls to account for natural 13C abundance .
Q. How should researchers validate the isotopic purity of Sucrose-13C6-glu-13C6-fru before experimental use?
Isotopic purity (>99 atom% 13C) must be confirmed via high-resolution MS coupled with chromatography (e.g., LC-MS). Protocols should include baseline correction for unlabeled contaminants and validation against certified reference materials. highlights the importance of manufacturer-provided purity certificates, but independent verification is recommended to avoid batch-specific variability .
Q. What are the best practices for storing and handling 13C-labeled sucrose to prevent degradation?
Store lyophilized this compound at -20°C in anhydrous conditions to avoid hydrolysis. For aqueous solutions, use sterile buffers (pH 6–7) and minimize freeze-thaw cycles. Stability tests via HPLC-UV or enzymatic assays (e.g., sucrose-specific hydrolase) should precede long-term experiments .
Advanced Research Questions
Q. How can researchers design isotope tracing experiments to resolve conflicting data on sucrose uptake rates in heterogeneous cell populations?
Use pulse-chase labeling with time-resolved sampling to capture dynamic flux variations. Single-cell RNA sequencing paired with metabolic flux analysis (SCFA-MFA) can reconcile discrepancies by correlating transporter expression with isotopic enrichment. Normalize data to cell volume or protein content to mitigate sampling bias .
Q. What analytical strategies address challenges in quantifying dual-labeled sucrose in lipid-rich tissues (e.g., liver or adipose)?
Lipid interference in MS detection can be minimized by pre-extraction with chloroform-methanol (2:1 v/v) and solid-phase cleanup. For NMR, 13C-edited NOESY pulse sequences suppress lipid signals. Spiking with internal standards (e.g., D-[13C6]-sorbitol) improves recovery rate accuracy .
Q. How should contradictory results from 13C metabolic flux analysis (MFA) in plants versus mammalian systems be interpreted?
Divergent flux patterns often arise from compartment-specific enzyme kinetics (e.g., vacuolar vs. cytosolic sucrose pools). Incorporate compartmentalized modeling tools (e.g., INCA or OpenFlux) and validate with subcellular fractionation. Cross-validate with knockout mutants or isotopic dilution assays .
Q. What methodologies optimize the use of this compound in dynamic PET imaging studies?
Synthesize 13C-labeled sucrose analogs with positron-emitting isotopes (e.g., 11C) for dual-modality imaging. Co-register PET data with MS-based isotopomer distributions to resolve spatial and temporal metabolic heterogeneity. Calibrate attenuation correction using phantom studies .
Methodological Tables
Q. Table 1. Key Analytical Techniques for 13C-Labeled Sucrose Studies
Q. Table 2. Common Pitfalls in Dual-Labeled Sucrose Experiments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
